molecular formula C13H12O2 B101045 4-Hydroxy-4'-methoxybiphenyl CAS No. 16881-71-3

4-Hydroxy-4'-methoxybiphenyl

Cat. No.: B101045
CAS No.: 16881-71-3
M. Wt: 200.23 g/mol
InChI Key: CORJIEYQXMZUIW-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Chemical Literature

The study of biphenyls has a rich history, initially gaining prominence through the development of polychlorinated biphenyls (PCBs). vedantu.comwikipedia.org While the environmental persistence and toxicity of PCBs led to their ban, research into the fundamental chemistry of biphenyls has continued to flourish. wikipedia.org Modern biphenyl chemistry focuses on the synthesis and properties of functionalized derivatives, where the addition of specific chemical groups to the biphenyl backbone imparts unique characteristics. This has led to the development of novel materials and molecules with tailored functionalities. The core structure of biphenyl, consisting of two phenyl rings linked by a single bond, allows for the existence of atropisomers in substituted derivatives, a feature that is critical in stereoselective synthesis. rsc.org

Significance of Hydroxylated and Methoxylated Biphenyls in Research

Hydroxylated and methoxylated biphenyls are two significant classes of derivatives that have garnered considerable attention. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups dramatically influences the electronic properties, solubility, and biological activity of the biphenyl scaffold. ontosight.ai

Hydroxylated biphenyls, which can be formed through metabolic processes from parent biphenyl compounds, are of particular interest in environmental and toxicological studies. nih.govnih.gov Their ability to interact with biological systems, for instance, as inhibitors or substrates for enzymes like sulfotransferases, makes them important subjects of research. nih.gov The position and number of hydroxyl groups can significantly alter the acidity and reactivity of these compounds. nih.gov

Methoxylated biphenyls are also a focus of significant research, often studied in the context of their environmental fate and metabolism. acs.orgnih.gov They have been identified as metabolites of PCBs and can undergo interconversion with their hydroxylated counterparts in various organisms. acs.orgiaea.org The presence of the methoxy group can affect the lipophilicity and persistence of these compounds in the environment. nih.gov

Scope of Current Academic Inquiry into 4-Hydroxy-4'-methoxybiphenyl

Chemical and Physical Properties

The defining characteristics of this compound are detailed in the table below, providing a snapshot of its fundamental physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O₂ cymitquimica.comscbt.comnih.gov
Molecular Weight 200.23 g/mol nih.gov
IUPAC Name 4-(4-methoxyphenyl)phenol nih.gov
Synonyms 4'-Methoxy-[1,1'-biphenyl]-4-ol, 4'-Methoxybiphenyl-4-ol cymitquimica.comontosight.ainih.gov
Appearance White to almost white powder or crystal cymitquimica.com
Purity >95.0% (GC) cymitquimica.com

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry reactions. One common approach involves a multi-step process starting from 4-phenylphenol (B51918). google.com This method includes the protection of the hydroxyl group, often through alkylation to form a methoxy group, followed by a series of reactions to introduce the second hydroxyl group. google.com

Another significant synthetic route is the Suzuki-Miyaura cross-coupling reaction. ontosight.ai This powerful method allows for the formation of the biphenyl backbone by coupling a boronic acid derivative with a halide, providing a versatile and efficient means of synthesizing a wide range of biphenyl compounds, including this compound. ontosight.aiacs.org

Research Findings and Applications

This compound is a subject of ongoing scientific investigation with potential applications in several areas:

Intermediate in Organic Synthesis: It serves as a valuable building block for the creation of more complex organic molecules. Its functional groups, the hydroxyl and methoxy groups, can be further modified to synthesize a variety of derivatives.

Liquid Crystal Materials: Biphenyl derivatives are known for their use in liquid crystal displays (LCDs). cymitquimica.com The specific properties of this compound make it a candidate for research and development in this area. For example, it can be used to prepare other compounds like 4-(methacryloyloxy) ethoxy-4'-methoxybiphenyl, which is used in the creation of liquid-crystal polymers. prepchem.com

Biochemical Research: The compound is utilized in proteomics research and studies involving its interaction with biological molecules to understand its potential effects. scbt.com It acts as a substrate for certain enzymes, such as biphenyl 4-hydroxylases.

Pharmaceutical Research: It is being investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Biphenyl derivatives, in general, have shown promise as androgen receptor degraders for the treatment of certain cancers. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORJIEYQXMZUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452569
Record name 4-Hydroxy-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16881-71-3
Record name 4-Hydroxy-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 4 Hydroxy 4 Methoxybiphenyl and Its Analogues

Established Synthetic Pathways and Refinements

The construction of the 4-hydroxy-4'-methoxybiphenyl framework and its derivatives relies on a versatile toolbox of organic reactions. These methods offer different advantages in terms of yield, regioselectivity, and substrate scope.

Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl (B1667301) Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biphenyl scaffolds, including this compound. ontosight.ai This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid. researchgate.netgre.ac.uk

A common approach involves the coupling of 4-methoxyphenylboronic acid with a 4-bromophenol (B116583) derivative. The use of a salan-palladium catalyst in aqueous dioxane at 80°C has been shown to achieve conversions greater than 85%. For instance, the reaction of 4-methoxyphenylboronic acid with 4-bromoacetophenone yields 4-methoxy-4'-acetylbiphenyl. doi.org This reaction is a key step in a multi-step synthesis of the target molecule.

The versatility of the Suzuki-Miyaura coupling is further highlighted by its application in creating a variety of substituted biphenyls. For example, 4-methoxybiphenyl (B1664174) can be synthesized from 4-methoxyphenylboronic acid and bromobenzene, or from phenylboronic acid and 4-bromoanisole. doi.org The reaction conditions are generally mild, and the use of microwave-assisted synthesis can further enhance reaction rates and yields, offering a "green" chemistry approach. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Synthesis

Aryl HalideArylboronic AcidCatalystSolventProduct
4-Bromophenol derivative4-Methoxyphenylboronic acidSalan-palladiumAqueous dioxaneThis compound derivative
4-Bromoacetophenone4-Methoxyphenylboronic acidSalan-palladiumAqueous dioxane4-Methoxy-4'-acetylbiphenyl
Bromobenzene4-Methoxyphenylboronic acidPd(II)-salan complex-4-Methoxybiphenyl
4-BromoanisolePhenylboronic acidPd(II)-salan complex-4-Methoxybiphenyl
Methyl 4-iodobenzoate3-Bromo-4-methoxyphenylboronic acidPd(PPh₃)₄DME/H₂O3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester

Williamson Ether Synthesis in Biphenyl Functionalization

The Williamson ether synthesis is a fundamental and widely used method for forming ethers, and it plays a crucial role in the functionalization of biphenyl compounds. ontosight.aiwikipedia.org This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgyoutube.com

In the context of this compound synthesis, the Williamson ether synthesis can be employed to introduce the methoxy (B1213986) group. This typically involves the deprotonation of a hydroxyl group on a biphenyl ring to form a phenoxide, which then reacts with an alkylating agent like dimethyl sulfate (B86663). For example, the synthesis can start with 4-phenylphenol (B51918), where the hydroxyl group is protected via alkylation with dimethyl sulfate in the presence of sodium hydroxide (B78521) to yield 4-methoxybiphenyl.

The choice of solvent is critical, with aprotic solvents like benzene (B151609), toluene, or DMF being suitable under anhydrous conditions. francis-press.com The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. francis-press.com While the Williamson synthesis is versatile, it is important to note that tertiary alkoxides tend to undergo elimination reactions. wikipedia.org

Grignard Reactions in Biphenyl Derivative Preparation

Grignard reagents, or organomagnesium halides, are powerful nucleophiles used to form new carbon-carbon bonds. organic-chemistry.orgleah4sci.com In the synthesis of biphenyl derivatives, they can be utilized in several ways, including the formation of the biphenyl skeleton itself.

One notable application is the nucleophilic aromatic substitution (SNAr) reaction of 2-methoxybenzoates with aryl Grignard reagents to produce biphenyl-2-carboxylic acids. oup.comoup.com The success of this reaction can be influenced by the choice of protecting groups on the carboxylate. For instance, aryl Grignard reagents without a 2-methoxy substituent react well with 2,6-diisopropylphenyl esters. oup.com Interestingly, Grignard reagents bearing a 2-methoxy group often require a more sterically hindered protecting group like 2,6-di-t-butyl-4-methylphenyl to prevent carbonyl addition. oup.com

Grignard reagents can also be added to carbonyl compounds to form alcohols. organic-chemistry.org For example, adding a Grignard reagent to an ester can produce a tertiary alcohol. organic-chemistry.org This reactivity can be harnessed to introduce further functional groups onto a pre-formed biphenyl scaffold.

Esterification and Lithium Reagent Approaches

Esterification is a key transformation in the synthesis of biphenyl derivatives, often used to protect carboxylic acids or to create functional handles for further reactions. A common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. orgsyn.org For instance, the methyl ester of 3'-bromo-4'-methoxy-biphenyl-4-carboxylic acid can be formed via methanol (B129727) and acid catalysis.

Lithium reagents, particularly organolithium compounds, are highly reactive and can be used in various synthetic steps. For example, tert-butyllithium (B1211817) can be used to generate activated boronic esters from arylboronic esters in hexane (B92381) at low temperatures. bris.ac.uk Additionally, lithium aluminum hydride is a powerful reducing agent capable of reducing esters to alcohols.

A multi-step synthesis of this compound can involve the protection of 4-phenylphenol as 4-methoxybiphenyl, followed by a series of reactions including oxidation of an acetyl group to a carboxylic acid and subsequent demethylation. The final demethylation step can be achieved using pyridinium (B92312) chloride at high temperatures.

Advanced Friedel-Crafts Acylation Techniques for Related Compounds

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, typically aluminum chloride. chegg.comlibretexts.org This reaction is a powerful tool for the synthesis of aryl ketones, which can be important intermediates in the preparation of more complex biphenyl derivatives.

In the context of biphenyls, Friedel-Crafts acylation can be used to introduce functional groups that can then be further modified. For example, the acylation of biphenyl can lead to the formation of acetylbiphenyls. chegg.com The position of acylation is directed by the existing substituents on the biphenyl ring.

Recent advancements have focused on developing enantioselective Friedel-Crafts reactions. Copper(II) complexes have been used as catalysts for the enantioselective Friedel-Crafts alkylation of electron-rich phenols with trifluoropyruvates, achieving high yields and enantiomeric excesses. acs.org While not directly applied to this compound in the provided sources, these advanced techniques demonstrate the potential for creating chiral biphenyl analogues.

Table 2: Friedel-Crafts Acylation and Related Reactions

SubstrateReagentCatalystProduct
Biphenyltert-butyl-chlorideAluminum chloride4,4'-di-tert-butylbiphenyl
BiphenylAcetyl chlorideAluminum chloride4-Acetylbiphenyl
1-Naphthols/Electron-Rich PhenolsTrifluoropyruvatesCopper(II) complexChiral alkylated products

Regioselective Synthesis of Biphenyl Carboxylic Acids

The regioselective synthesis of biphenyl carboxylic acids is crucial for controlling the substitution pattern of the final product. Several methods have been developed to achieve high regioselectivity.

One approach involves the nucleophilic aromatic substitution of 2-methoxybenzoates with aryl Grignard reagents, which provides a convenient route to biphenyl-2-carboxylic acids. oup.com Another strategy is the formal [3+3] cyclocondensation of 1,3-bis[(trimethylsilyl)oxy]buta-1,3-dienes to produce functionalized benzonitriles, which can be precursors to carboxylic acids. researchgate.net

A highly efficient and versatile method for synthesizing ortho-iodobiphenylboronic acids involves the regioselective metal-iodine exchange of 2,3-diiodobiphenyls. rsc.orgrsc.org The site-selectivity of this reaction is controlled by the steric bulk of the biphenyl fragment, leading to the formation of terminal arylboronic acid derivatives. rsc.org These boronic acids are valuable intermediates that can be further functionalized. For example, (2-iodo-4′,5-dimethoxy-[1,1′-biphenyl]-3-yl)boronic acid has been shown to be an effective catalyst for amidation reactions. rsc.org

The oxidation of an acetyl group to a carboxylic acid is another key transformation. This can be achieved using bromine-mediated cleavage in the presence of sodium hydroxide. For instance, 4'-acetyl-4-methoxybiphenyl can be oxidized to 4'-methoxy-4-biphenylcarboxylic acid in high yield.

Novel Approaches and Mechanistic Investigations in Synthesis

The development of new synthetic routes for this compound and its analogues is driven by the need for greater control over the reaction outcomes and a deeper understanding of the underlying reaction mechanisms.

Chemo- and Regioselectivity in Biphenyl Coupling Reactions

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted biphenyls like this compound. Traditional methods often require protecting group strategies to prevent unwanted side reactions. For instance, the hydroxyl group of 4-phenylphenol can be protected by alkylation before subsequent coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in biphenyl synthesis, offering a powerful tool for the selective formation of C-C bonds. ontosight.ai The reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex, allows for the precise construction of the biphenyl scaffold. For example, the coupling of 4-methoxyphenylboronic acid with a 4-bromophenol derivative can directly lead to the desired product. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling the selectivity.

Mechanistic investigations into these coupling reactions have revealed the importance of factors such as the nature of the halide, the boronic acid derivative, and the base used. For instance, in the synthesis of related biphenyl carboxylic acids, the use of specific palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in combination with bases such as sodium carbonate or potassium phosphate (B84403) is crucial for achieving high yields.

Catalytic Systems and Ligand Design for Biphenyl Synthesis

The efficiency and selectivity of biphenyl coupling reactions are heavily reliant on the design of the catalytic system, particularly the palladium catalyst and its associated ligands. acs.org Research has focused on developing highly active and stable catalysts that can function under mild conditions and with low catalyst loadings. rsc.orgacs.org

Palladacycle-ligand precatalyst systems have emerged as highly effective for Suzuki-Miyaura cross-coupling reactions. acs.org The nature of the ligand, such as dialkylbiarylphosphines, significantly influences the catalyst's activity and stability, leading to high turnover rates. acs.org The optimization of the precatalyst-ligand combination is a key area of ongoing research to maximize reaction efficiency. acs.org

Furthermore, N,N,O-tridentate palladium(II) complexes have been shown to be efficient catalysts for the Suzuki cross-coupling of various arylboronic acids with aryl halides, even at very low catalyst loadings (0.01 to 0.05 mol%). rsc.org Bidentate ligands are the most commonly used in cross-coupling reactions, although monodentate and tridentate ligands have shown superior performance in specific applications. acs.org The development of novel ligands, including those derived from natural products like β-cyclodextrin, is also being explored to enhance catalytic activity and facilitate reactions in environmentally benign solvents like water. acs.org

Table 1: Comparison of Catalytic Systems for Biphenyl Synthesis

Catalyst SystemLigand TypeKey AdvantagesReference
Salan-PalladiumSalanHigh conversion (>85%) in aqueous media
Pd(PPh₃)₄TriphenylphosphineWidely used, effective for various substrates
Palladacycle-LigandDialkylbiarylphosphinesHigh turnover rates, catalyst stability acs.org
N,N,O-tridentate Pd(II)N,N,O-tridentateEffective at very low catalyst loadings rsc.org
Pd-β-cyclodextrinβ-cyclodextrinEnables reaction in aqueous media acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and other fine chemicals to minimize environmental impact. mdpi.com This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.comscitepress.org

One notable green approach is the use of palladium on carbon (Pd/C) as a reusable catalyst for Suzuki-Miyaura coupling reactions in aqueous media. lookchem.com This heterogeneous catalyst can be easily recovered and reused, reducing waste and cost. Reactions can be performed under mild conditions (25–100 °C) in a continuous-flow system, further enhancing the sustainability of the process. acs.org

Solvent-free synthesis, or mechanochemistry, represents another significant advancement in green synthesis. scitepress.orgscitepress.org For example, the synthesis of chalcone (B49325) derivatives, which can be precursors to biphenyls, has been successfully achieved by grinding the reactants together in a mortar and pestle, completely eliminating the need for solvents. scitepress.orgscitepress.org This method is not only environmentally friendly but can also lead to high yields in short reaction times.

The development of catalytic systems that operate in water is a key goal of green chemistry. acs.orglookchem.com The use of water-soluble ligands and catalysts, such as those based on β-cyclodextrin, allows for the efficient synthesis of biphenyls in aqueous solutions, avoiding the use of volatile and often toxic organic solvents. acs.org

Table 2: Green Chemistry Approaches in Biphenyl Synthesis

Green Chemistry PrincipleApproachExampleReference
Use of Renewable FeedstocksN/AN/A
Atom EconomyCatalytic ReactionsSuzuki-Miyaura Coupling
Less Hazardous Chemical SynthesesUse of Greener SolventsReactions in water acs.orglookchem.com
Designing Safer ChemicalsN/AN/A
Safer Solvents and AuxiliariesSolvent-free synthesisGrinding techniques for chalcone synthesis scitepress.orgscitepress.org
Design for Energy EfficiencyMild reaction conditionsPd/C catalyzed reactions at 25-100 °C acs.org
Use of Renewable FeedstocksN/AN/A
Reduce DerivativesDirect C-H activationN/A
CatalysisHeterogeneous catalystsReusable Pd/C catalyst lookchem.com
Design for DegradationN/AN/A
Real-time Analysis for Pollution PreventionContinuous-flow synthesisContinuous-flow Suzuki-Miyaura reaction acs.org
Inherently Safer Chemistry for Accident PreventionN/AN/A

Elucidation of Biological Activities and Underlying Mechanisms of 4 Hydroxy 4 Methoxybiphenyl

Biological Potency and Bioactive Molecule Identification

Hydroxylated biphenyls are recognized for their significant biological activities, which often surpass those of their corresponding phenolic monomers. cnr.it Their capacity to interact with proteins is a direct consequence of their conformational flexibility, which is caused by hindered rotation around the aryl-aryl single bond. mdpi.com This structural characteristic enhances their ability to bind to a broad range of protein targets. mdpi.com

The identification of hydroxylated biphenyls as bioactive molecules often stems from the evaluation of natural products and their synthetic analogues. For instance, magnolol, a naturally occurring hydroxylated biphenyl (B1667301), is a known radical scavenger, and its antioxidant activity is more potent than its derivatives where the phenolic hydroxyl groups are methylated. mdpi.com Furthermore, synthetic analogues of natural compounds like eugenol (B1671780) and curcumin, which feature the hydroxylated biphenyl scaffold, have been identified as possessing significant biological potency. nih.gov Two curcumin-biphenyl derivatives, for example, have demonstrated notable growth inhibitory activities against various malignant melanoma cell lines, with IC50 values ranging from 1 to 13 µM. nih.goveurekaselect.com Research into this class of compounds aims to optimize their natural bioactivity for potential therapeutic applications, including roles as antiproliferative agents and modulators for conditions like Parkinson's disease. cnr.it

Enzymatic Interactions and Inhibition Studies

The structural characteristics of 4-Hydroxy-4'-methoxybiphenyl and its analogues make them candidates for enzyme inhibition. Their ability to interact with and modulate the activity of various proteins is a key area of research. mdpi.com

Hydroxylated biphenyls have demonstrated a notable capacity to inhibit a range of enzymes. This inhibitory potential is linked to their ability to bind specifically to protein sites. cnr.it For example, a series of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives were evaluated for their ability to inhibit GABA transport proteins GAT1 and GAT3. nih.gov The results indicated that the presence of the 4-methoxyphenyl (B3050149) group in the 4-position of the proline moiety was beneficial for potent inhibition at GAT3, suggesting that appropriate lipophilic groups can enhance inhibitory activity. nih.gov Another example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine transformation pathway, by triketone herbicides, which are structurally related compounds. nih.gov

Alpha-glucosidase inhibitors are effective in managing post-prandial hyperglycemia by delaying carbohydrate digestion. nih.govyoutube.com Various analogues of hydroxylated biphenyls, such as flavonoids and bromophenols, have been studied for their α-glucosidase inhibitory potential. nih.govnih.gov

The inhibitory effect is highly dependent on the specific structure of the compound. nih.gov One of the most potent known α-glucosidase inhibitors is a marine bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which acts as a competitive inhibitor with an exceptionally low IC50 value of 0.098 µM. nih.gov In another study on bergenin (B1666849) derivatives, compound 6 (11-O-galloylbergenin) showed an IC50 value of 24.6 µM, which was significantly more potent than the reference drug acarbose (B1664774) (IC50 = 907.5 µM). tandfonline.com

Structure-activity relationship studies on flavonoids have revealed key structural requirements for potent inhibition. nih.govnih.gov Important factors include the presence and position of hydroxyl groups on the aromatic rings. nih.gov For instance, a flavonoid featuring two catechol groups in its A- and B-rings, along with a hydroxyl group at the 3-position of the C-ring, was found to be the most active in one study, with an IC50 value significantly lower than that of acarbose. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Analogues

CompoundTypeIC50 Value (µM)Reference DrugRef. Drug IC50 (µM)
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)Bromophenol0.098--
11-O-galloylbergeninBergenin Deriv.24.6Acarbose907.5

Estrone (B1671321) sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens and is considered an important target in the treatment of hormone-dependent cancers. nih.govnih.gov The enzyme hydrolyzes inactive steroid sulfates, such as estrone-3-sulfate, into their active forms. nih.gov

Research has focused on developing both steroidal and non-steroidal inhibitors of STS. nih.gov Potent inhibitors have been developed from estradiol (B170435) derivatives. Studies involving estrone and estradiol substituted at the 4-position have shown that introducing small, electron-withdrawing groups can lead to effective reversible inhibitors. For example, an estradiol derivative with a fluorine atom at the 4-position and a benzyl (B1604629) group at the 17β-position was identified as a potent, reversible inhibitor of STS with an IC50 of 40 nM. Another estradiol derivative, with a formyl group at the 4-position and a benzyl group at the 17β-position, acted as a potent concentration and time-dependent inhibitor with a KI of 85 nM. Non-steroidal structures have also proven effective; the inhibitor STX64 (Irosustat) has an IC50 value of 8 nM in placental microsomes and has entered clinical trials. nih.gov

Table 2: Estrone Sulfatase (STS) Inhibition by Related Compounds

Inhibitor CompoundTypeInhibition Potency
Estradiol derivative (4-fluoro, 17β-benzyl)Steroidal (Reversible)IC50 = 40 nM
Estradiol derivative (4-formyl, 17β-benzyl)Steroidal (Irreversible)KI = 85 nM
STX64 (Irosustat)Non-steroidalIC50 = 8 nM

Antimicrobial Efficacy and Mechanisms of Action

Phenolic compounds, including hydroxylated biphenyls, are widely recognized for their antimicrobial properties against a broad spectrum of microorganisms. nih.govnih.gov

Phenolic compounds and their biphenyl analogues exhibit significant antimicrobial activity, which can vary based on their chemical structure and the target microorganism. mdpi.comresearchgate.net Generally, these compounds show greater activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com

One biphenyl compound, aucuparin, demonstrated minimum inhibitory concentrations (MIC) of 3.12 μg/mL against Bacillus subtilis and 12.5 μg/mL against Staphylococcus aureus, both of which are Gram-positive bacteria. mdpi.com Another biphenyl, 2,2-dimethyl-3,5-dihydroxy-7-(4-hydroxyphenyl) chromane, was most active against the Gram-positive bacteria Micrococcus luteus (MIC = 25 μg/mL) and S. aureus (MIC = 50 μg/mL). mdpi.com The antimicrobial action of phenols often involves mechanisms such as disrupting cytoplasmic membrane integrity and function. nih.gov

In addition to antibacterial properties, these compounds also possess antifungal activity. researchgate.netnih.govnih.gov Biphenyl-2,6-diethanone derivatives have been evaluated for their efficacy against the fungus Cryptococcus neoformans. researchgate.net One derivative showed a promising zone of inhibition and an MIC80 value of 50 µg/mL, demonstrating its potential as an antifungal agent. researchgate.net Other phenolic compounds like ellagic acid and caffeic acid phenethyl ester (CAPE) have shown potent antifungal activity against drug-resistant Candida auris, with MIC values for ellagic acid ranging from 0.125 to 0.25 µg/mL. mdpi.com

Table 3: Antimicrobial Activity of Selected Phenolic Biphenyl Analogues

CompoundMicroorganismTypeActivity (MIC)
AucuparinBacillus subtilisGram-positive3.12 µg/mL
AucuparinStaphylococcus aureusGram-positive12.5 µg/mL
2,2-dimethyl-3,5-dihydroxy-7-(4-hydroxyphenyl) chromaneMicrococcus luteusGram-positive25 µg/mL
Biphenyl-2,6-diethanone derivativeCryptococcus neoformansFungus50 µg/mL (MIC80)
Ellagic AcidCandida aurisFungus0.125-0.25 µg/mL

Correlation between Chemical Structure and Antimicrobial Potency

The antimicrobial efficacy of biphenyl compounds is significantly influenced by their chemical structure, particularly the nature and position of substituent groups on the biphenyl scaffold. nih.govnih.gov Structure-activity relationship (SAR) studies reveal that specific modifications can enhance antibacterial action. For instance, the presence of hydroxyl (-OH) groups on one of the benzene (B151609) rings is considered beneficial for antibacterial activity. nih.govresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for several biphenyl derivatives against various resistant bacterial strains, illustrating the impact of different substituents on antimicrobial potency.

CompoundSubstituent GroupsTarget OrganismMIC (μg/mL)
6i 3,4,5-triol; 4'-(trifluoromethyl)Methicillin-resistant Staphylococcus aureus (MRSA)3.13 nih.govresearchgate.net
6m 1,2,3-triol; 5-(9H-carbazol-2-yl)Multidrug-resistant Enterococcus faecalis6.25 nih.govresearchgate.net
6e 3,4,4',5-tetraol; 3',5'-dimethylCarbapenem-resistant Acinetobacter baumanniiComparable to Ciprofloxacin nih.govresearchgate.net
6g 3,4,5-triol; 4'-fluoroCarbapenem-resistant Acinetobacter baumanniiComparable to Ciprofloxacin nih.govresearchgate.net

Proposed Mechanisms of Antimicrobial Action

Compounds featuring a biphenyl structure are understood to exert their antimicrobial effects through multiple mechanisms. researchgate.net A primary mode of action involves the disruption of bacterial cell integrity. mdpi.com Biphenyl-type compounds can destroy bacterial cell walls and membranes, leading to the loss of cellular contents and subsequent cell death. mdpi.com This disruption is a common mechanism for various natural antimicrobial compounds, including the biphenyl neolignan honokiol. mdpi.com

Beyond direct damage to the cell envelope, biphenyl derivatives can also interfere with essential intracellular processes. Evidence suggests that these compounds can inhibit the synthesis of crucial macromolecules such as proteins and nucleic acids. researchgate.net By targeting these fundamental biosynthetic pathways, the compounds effectively halt bacterial growth and proliferation. The ability of the stable biphenyl structure to interact with various bacterial targets, including key proteins and enzymes, is central to these mechanisms. nih.govresearchgate.net Some biphenyl compounds, such as protosappanins A and B, have shown activity against resistant strains like MRSA and can work synergistically with conventional antibiotics. nih.gov

Other Investigated Biological Activities

Anti-inflammatory and Anticancer Properties of Structurally Similar Compounds

Hydroxylated biphenyls, which are structurally related to this compound, have been a focus of research for their potential anti-inflammatory and anticancer activities. nih.govaacrjournals.orgmdpi.comresearchgate.net These polyphenolic compounds have demonstrated the ability to counteract oxidative stress, often more effectively than their corresponding monomeric phenols. mdpi.comresearchgate.net Natural compounds like curcumin, which shares structural similarities with certain hydroxylated biphenyls, are well-studied for their antioxidant, anti-inflammatory, and pro-apoptotic effects on various cancer types. nih.gov

In the context of cancer, novel hydroxylated biphenyl compounds have been developed and tested against malignant melanoma cells. nih.gov One such compound, an α,β-unsaturated ketone designated D6, proved to be significantly more active than curcumin, with IC50 values approximately ten times lower. aacrjournals.org This research confirmed that the biphenyl structure serves as a valuable framework for designing new and effective antitumoral agents. aacrjournals.org These compounds can inhibit the proliferation of melanoma cells and their ability to form colonies, demonstrating a dose-dependent reduction in tumorigenesis. nih.govaacrjournals.org The mechanism often involves inducing apoptosis (programmed cell death) through the activation of caspases and the involvement of the mitochondrial pathway. mdpi.comaacrjournals.org Another structurally similar compound, honokiol, a biphenyl-type neolignan, reduces inflammatory cytokines and prevents UV-B induced skin cancer by targeting cell cycle regulators and inflammatory mediators. mdpi.com

The table below shows the IC50 values for two novel hydroxylated biphenyl compounds against a melanoma cell line.

CompoundTarget Cell LineIC50 Value (μM)
11 Melanoma Cells1.7 ± 0.5 nih.gov
12 Melanoma Cells2.0 ± 0.7 nih.gov

Herbicidal and Pesticidal Applications and Related Research

The biphenyl structure is a key component in various agricultural chemicals, including herbicides and pesticides. researchgate.netnih.gov Biphenyl itself has been utilized as a fungicide, particularly to prevent the growth of molds like Penicillium spp. on citrus fruits during transportation and storage. nih.govherts.ac.uk It is often impregnated into paper wraps for this purpose. herts.ac.uk

More complex biphenyl derivatives have been developed as potent herbicides. researchgate.net A novel class of lipophilic pyrimidine-biphenyl (PMB) herbicides was designed to inhibit acetohydroxyacid synthase (AHAS), a critical enzyme for plant growth. researchgate.netmdpi.com Certain PMB compounds exhibited excellent post-emergence control of grass weeds, with some achieving 98–100% inhibition at application rates of 750 g ai/ha. researchgate.netmdpi.com One particularly effective compound, Ica, provided ≥80% control against grass weeds at a lower rate of 187.5 g ai/ha. mdpi.com The efficacy of these compounds is attributed in part to the ortho-substituted biphenyl group, which helps to preorganize the molecule into the active conformation for binding with the target enzyme. mdpi.com The biphenyl moiety is also found in nematicides designed to control root-knot nematodes that damage crops. researchgate.net

Modulation of Nitric Oxide Production and Apoptosis by Hydroxylated Retinamide (B29671)

The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), a compound featuring a hydroxylated phenyl group, has been investigated for its unique mechanism of inducing apoptosis in cancer cells, particularly breast cancer. oup.comnih.gov This mechanism is critically linked to the production of nitric oxide (NO). nih.gov Research has shown that 4-HPR induces the expression of nitric oxide synthase (NOS) enzymes, specifically inducible NOS (NOSII) and endothelial NOS (NOSIII), within cancer cells. nih.gov This upregulation of NOS leads to a dose-dependent increase in NO production. oup.comnih.gov

High levels of NO are known to suppress tumor growth and can act as a potent inducer of apoptosis. nih.govoup.comnih.gov The degree of cell growth inhibition and apoptosis induction by 4-HPR directly correlates with the amount of NO produced. nih.gov This relationship was confirmed in studies where a competitive NOS inhibitor blocked the apoptotic effects of 4-HPR, demonstrating that NO production is essential for its anticancer activity. nih.gov For instance, in bone metastatic breast cancer cells, 4-HPR was shown to increase the percentage of apoptotic cells in a dose-dependent manner. oup.com This NO-mediated pathway represents a significant mechanism for the therapeutic action of hydroxylated retinamide compounds. oup.comnih.gov

Applications in Advanced Materials Science and Engineering

Utilization as a Precursor for Polymeric Systems

The unique molecular architecture of 4-hydroxy-4'-methoxybiphenyl makes it an important precursor for a variety of polymeric systems. It is particularly utilized in creating polymers with ordered structures, such as liquid crystalline polymers, where its biphenyl (B1667301) core acts as a mesogenic unit. wur.nldtic.mil

This compound is frequently used in the synthesis of side-chain liquid-crystalline polymers (SCLCPs). In this architecture, the mesogenic biphenyl units are attached as pendant groups to a flexible polymer backbone, often separated by a flexible spacer. dtic.milmdpi.com This design decouples the motion of the polymer main chain from the mesogenic side chains, allowing the side chains to self-assemble into ordered liquid crystalline phases. mdpi.com

One common synthesis strategy involves the chemical modification of pre-existing polymers. For example, poly[ω-(4′-methoxy-biphenyl-4-oxy)alkyl-1-glycidylether]s have been synthesized by reacting the sodium salt of this compound with poly(ω-bromoalkyl-1-glycidylether)s. researchgate.net This method yields high-molecular-weight SCLCPs with nearly complete modification. researchgate.net Similarly, SCLCPs have been prepared by grafting mesogenic units onto poly(epichlorohydrin) (PECH) backbones. dtic.milresearchgate.net

Another approach is the polymerization of monomers that already contain the this compound moiety. For instance, vinyl acetate-type monomers like 6-(4-methoxybiphenyl-4′-oxy)hexyl vinyl hexanedioate have been synthesized and subsequently polymerized to create SCLCPs. qut.edu.au Living cationic polymerization has also been employed for monomers such as 4-{[S(-)-2-methyl-1-butyl]oxycarbonyl}-4'-(11-oxyundecanyl-1-vinyl ether)biphenyl, which allows for precise control over the polymer's molecular weight and distribution. dtic.mil

The resulting polymers often exhibit various liquid crystalline phases, such as nematic and smectic phases, depending on the length of the flexible spacer connecting the mesogenic group to the polymer backbone. researchgate.net

Beyond linear polymers, this compound derivatives are instrumental in the synthesis of cyclic liquid crystalline oligomers. These macrocyclic compounds are formed by linking mesogenic units, such as those derived from 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)butane (TPB), with flexible spacers like 1,10-dibromodecane. dtic.milacs.org The resulting cyclic oligomers, which can be dimers, trimers, or tetramers, exhibit unique phase behaviors compared to their linear polymer counterparts. acs.org The constrained cyclic architecture can lead to the formation of nematic and smectic liquid crystalline phases, and the properties of these phases are highly dependent on the size of the macrocycle. acs.orgacs.org

The incorporation of the 4-methoxybiphenyl (B1664174) mesogenic group significantly influences the thermal and physical properties of the resulting polymers. When compared to polymers with other mesogenic units like 4-cyanobiphenyl, the 4-methoxybiphenyl group tends to promote more highly ordered smectic phases. researchgate.netwur.nl

This increased order has a direct impact on the material's thermal properties. Polymers containing 4-methoxybiphenyl mesogens generally exhibit higher glass transition temperatures (Tg). researchgate.netwur.nl This is attributed to the higher packing density achieved in the smectic phases formed by these polymers. researchgate.net The length of the alkyl spacer that connects the mesogenic group to the polymer backbone also plays a critical role. For instance, in a series of poly[ω-(4′-methoxy-biphenyl-4-oxy)alkyl-1-glycidylether]s, the type of liquid crystalline phase (smectic or nematic) was found to be dependent on the number of methylene (B1212753) units in the spacer. researchgate.net

The table below summarizes the thermal properties of a series of side-chain liquid-crystalline polymers with 4-methoxybiphenyl mesogenic groups, illustrating the effect of spacer length.

Polymer BackboneSpacer Length (n)Phase Transitions (°C)Reference
Poly(glycidyl ether)2Cr 103 SmC 133 I researchgate.net
Poly(glycidyl ether)4Cr 99 N 143 I researchgate.net
Poly(glycidyl ether)6Cr 76 N 122 I researchgate.net
Poly(glycidyl ether)8Cr 49 N 121 I researchgate.net
Poly(glycidyl ether)10Cr 25 SmC 123 I researchgate.net
Poly(glycidyl ether)12Cr 17 SmC 119 I researchgate.net
(Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic)

Functional Materials Development

The distinct electronic and optical properties of the this compound moiety make it a valuable component in the development of functional materials for electronic and optical devices.

Derivatives of this compound are investigated for their potential in optoelectronics. The compound serves as a precursor for more complex molecules used in organic light-emitting diodes (OLEDs) and organic solid-state lasers. researchgate.net For example, it is a building block for thiophene/phenylene co-oligomers, which are promising materials for these applications.

A notable example is 5,5′-bis(4′-methoxybiphenyl-4-yl)-2,2′-bithiophene (BP2T-OMe), a derivative synthesized using the 4-methoxybiphenyl structure. Single crystals of BP2T-OMe have demonstrated stable, room-temperature lasing. researchgate.net The crystal's facets act as natural Fabry-Pérot mirrors, and the material exhibits a high refractive index and quality factor, making it a promising medium for organic lasers. researchgate.net The incorporation of the methoxybiphenyl group contributes to the favorable molecular packing and electronic properties required for efficient light emission and amplification. researchgate.netacs.org

As a fundamental liquid crystal building block, this compound and its derivatives are relevant to the technology of liquid crystal displays (LCDs). labscoop.comwur.nl The polymers synthesized from this compound, particularly side-chain liquid-crystalline polymers, exhibit the mesophases (e.g., nematic, smectic) that are essential for the functioning of LCDs. researchgate.netwur.nl The ability to align in response to external stimuli, a key characteristic of liquid crystals, is imparted by the rigid mesogenic units derived from this compound. While direct application in modern displays may be part of more complex formulations, its role as a foundational mesogen in the research and development of liquid crystalline materials is well-established. wur.nl

Advanced Material Building Blocks.ontosight.ai

This compound is a significant compound in materials science, primarily utilized as a monomer or structural precursor for the synthesis of advanced functional polymers. Its rigid biphenyl core, combined with the reactive hydroxyl (-OH) group and the methoxy (B1213986) (-OCH₃) group, makes it an ideal building block for creating materials with specific thermal, optical, and mechanical properties. researchgate.net Its applications are particularly prominent in the development of liquid-crystalline polymers and high-performance thermoplastics.

Detailed Research Findings

Research has extensively focused on incorporating this compound as a mesogenic (liquid-crystal-forming) unit into polymer structures. The compound's rod-like shape is conducive to the formation of ordered liquid-crystalline phases.

Side-Chain Liquid-Crystalline Polymers (SCLCPs): A primary application involves attaching the this compound moiety as a pendant side group to a flexible polymer backbone. wur.nlresearchgate.net This is often achieved by first converting the compound to its sodium salt (sodium 4'-methoxybiphenyl-4-oxide) and then reacting it with a pre-formed polymer containing reactive sites, such as poly(ω-bromoalkyl-1-glycidylether)s. wur.nl

In one study, a series of poly[ω-(4′-methoxy-biphenyl-4-oxy)alkyl-1-glycidylether]s were synthesized. The length of the flexible alkyl spacer connecting the biphenyl mesogen to the polyether backbone was found to directly influence the type of liquid-crystalline phase (mesophase) exhibited by the material. wur.nl This tunability is critical for designing materials for specific optical applications. Polymers with shorter spacers (n=2, 4) showed a smectic C phase, while intermediate spacers (n=6, 8) resulted in a nematic cybotactic phase. A return to the smectic C phase was observed for longer spacers (n=10, 12). wur.nl

The resulting polymers are noted for having high glass transition temperatures and forming highly ordered mesophases, which is a desirable characteristic for applications requiring thermal stability. researchgate.net

Interactive Data Table: Influence of Spacer Length on Mesophase in SCLCPs

Polymer Backbone Mesogen Spacer Length (n) Resulting Mesophase
Poly(glycidylether) 4-methoxybiphenyl 2 Smectic C
Poly(glycidylether) 4-methoxybiphenyl 4 Smectic C
Poly(glycidylether) 4-methoxybiphenyl 6 Nematic Cybotactic
Poly(glycidylether) 4-methoxybiphenyl 8 Nematic Cybotactic
Poly(glycidylether) 4-methoxybiphenyl 10 Smectic C
Poly(glycidylether) 4-methoxybiphenyl 12 Smectic C

Data sourced from research on poly[ω-(4′-methoxy-biphenyl-4-oxy)alkyl-1-glycidylether]s. wur.nl

High-Performance Poly(ether ether ketone)s (PEEK) and Other Polyethers: The bifunctional nature of this compound, possessing a nucleophilic hydroxyl group, makes it a suitable monomer for step-growth polymerization. It can be reacted with dihalide compounds in nucleophilic aromatic substitution reactions to create high-performance aromatic polyethers, a class of materials that includes poly(ether ether ketone) (PEEK). acs.org While PEEK synthesis often uses other bisphenols, the fundamental chemistry is applicable to biphenyl diols like this compound for creating modified polymers with tailored properties such as enhanced thermal stability and specific liquid crystalline behavior. acs.org For instance, research into alternating side-chain liquid-crystalline copolymers has utilized this compound to create polymers with highly ordered smectic E mesophases and high glass transition temperatures. researchgate.net

Interactive Data Table: Properties of Polymers Derived from this compound

Polymer Type Co-monomer(s) Key Structural Feature Observed Properties
Side-Chain Polyether Poly(ω-bromoalkyl-1-glycidylether) Methoxybiphenyl side-chain Thermotropic liquid crystallinity (Smectic, Nematic); Insoluble in common solvents. wur.nl
Alternating Copolymer Maleic Anhydride (B1165640), Mesogenic 1-alkenes Methoxybiphenyl mesogens High glass transition temperatures; Highly ordered smectic mesophases. researchgate.net
SCLC Poly(ketone) Carbon Monoxide, Mesogenic 1-alkenes Methoxybiphenyl side-chain Highly ordered smectic E mesophases; High glass transition temperatures. researchgate.net

This table summarizes findings from various polymer synthesis studies. wur.nlresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 4-Hydroxy-4'-methoxybiphenyl, offering insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear as doublets in the chemical shift range of δ 6.8–7.2 ppm. The singlet signal for the methoxy (B1213986) (-OCH₃) group protons is characteristically observed at approximately δ 3.8 ppm.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atom of the methoxy group resonates at a chemical shift of about δ 55.2 ppm. The hydroxylated aromatic carbon atom is typically found further downfield at approximately δ 156.4 ppm.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Description
¹H 6.8–7.2 Aromatic Protons (doublets)
¹H ~3.8 Methoxy Protons (singlet)
¹³C ~55.2 Methoxy Carbon

Note: Chemical shifts are typically reported in parts per million (ppm) and can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (GC-MS, HPLC-MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is indispensable for confirming the molecular weight and elucidating the structure of this compound and its metabolites. nih.govplos.org

GC-MS analysis is suitable for volatile or semi-volatile compounds. For non-volatile compounds or metabolites, derivatization is often required to increase volatility. dfo-mpo.gc.ca The mass spectrum of this compound provides its molecular ion peak, confirming its molecular weight of 200.23 g/mol . fishersci.ca

HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is particularly effective for analyzing complex biological samples to identify metabolites. nih.govijpras.com For instance, studies on related compounds like bifenazate (B1666992) in animal models have used LC-MS/MS to identify metabolites, including this compound and its subsequent conjugates (e.g., glucuronide and sulfate). fao.orgfao.org The technique allows for the separation of the parent compound from its metabolites, followed by their structural characterization based on their mass-to-charge ratio and fragmentation patterns. openmedicinalchemistryjournal.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands corresponding to the hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the aromatic biphenyl (B1667301) structure. nih.gov The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations for the ether (methoxy) and phenol (B47542) (hydroxyl) groups would also be present.

Chromatographic Separation and Quantification

Chromatographic methods are the cornerstone for separating this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable method for assessing the purity and quantifying this compound. nih.gov The method typically employs a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

The compound is detected by its UV absorbance, commonly at a wavelength (λ) of 254 nm. Under specific chromatographic conditions, this compound has a characteristic retention time, which allows for its identification and quantification. For example, a reported method using a C18 column with an acetonitrile/water gradient showed a retention time of approximately 8.2 minutes. Validated HPLC-UV methods have been developed for the quantification of related hydroxychalcones in biological samples, demonstrating the utility of this technique for metabolic studies. openmedicinalchemistryjournal.com

Table 2: Example HPLC-UV Method Parameters for this compound Analysis

Parameter Condition
Column C18
Mobile Phase Acetonitrile/Water Gradient
Detection UV at 254 nm

| Reported Retention Time | ~8.2 minutes |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is another key technique used for the analysis of this compound, particularly for assessing its purity. Commercial suppliers often specify the purity of the compound as greater than 95.0% as determined by GC. fishersci.cacookechem.com

For GC analysis, the compound may need to be derivatized, for instance, by creating a trimethylsilyl (B98337) (TMS) ether, to increase its volatility and thermal stability, ensuring good chromatographic peak shape. dfo-mpo.gc.ca The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. ukaazpublications.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Thermal Analysis and Crystallographic Studies

The characterization of "this compound" and related materials relies heavily on a combination of thermal and crystallographic techniques. These methods provide fundamental insights into the compound's phase behavior, crystal structure, and potential for liquid crystalline applications. The synergy between Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Optical Microscopy (POM) is crucial for a comprehensive understanding of its material properties.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of a material by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This method is instrumental in identifying melting points, crystal-to-crystal transitions, and the subtle energy changes associated with liquid crystalline phase transitions. nih.govacs.org

For "this compound," DSC analysis reveals a distinct melting point, indicating its transition from a solid to an isotropic liquid state.

Table 1: Thermal Properties of this compound

Property Value
Melting Point 181°C

Data sourced from LookChem lookchem.com

In studies of polymers where "this compound" is incorporated as a mesogenic (liquid-crystal-forming) side group, DSC is used to determine the glass transition temperatures (Tg) and the transition temperatures between different liquid crystalline phases (e.g., smectic to nematic) and the final clearing point (isotropization temperature). wur.nl For instance, the analysis of polymers containing this biphenyl moiety shows how the length of the spacer connecting it to the polymer backbone influences the transition temperatures. wur.nl While detailed thermograms for the pure compound are not widely published, the study of related compounds provides insight into the expected behavior. For example, thermodynamic studies on the closely related 4-methoxybiphenyl (B1664174) (lacking the hydroxyl group) have determined its enthalpy of fusion, a key parameter obtainable from DSC curves. mdpi.com

X-ray Diffraction Studies for Mesophase Assignment and Crystal Structure

X-ray Diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystal and for identifying the structural organization of mesophases in liquid crystals. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce unit cell dimensions, space groups, and the long-range order characteristic of different phases.

Table 2: Crystallographic Data for a Related Compound: 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimension (a) 7.900(6) Å
Unit Cell Dimension (b) 5.429(4) Å
Unit Cell Dimension (c) 26.80(2) Å

This data pertains to a closely related biphenyl derivative and illustrates the type of information gained from XRD.

In the context of liquid crystals, XRD is essential for unambiguously assigning mesophase structures. When "this compound" is used as a mesogenic unit in polymers, XRD patterns distinguish between different types of phases. For example, a smectic phase, which has a layered structure, produces sharp reflections at small angles corresponding to the layer spacing (d-spacing), whereas a nematic phase, which only has orientational order, shows more diffuse scattering. lookchem.comwur.nl Studies on such polymers have identified highly ordered smectic E phases, which possess a high degree of order within the smectic layers. lookchem.comwur.nl

Polarized Optical Microscopy for Liquid Crystalline Behavior

Polarized Optical Microscopy (POM) is a vital qualitative technique for observing the unique optical textures exhibited by liquid crystalline materials. lookchem.comtandfonline.com When a liquid crystalline sample is placed between two crossed polarizers, its anisotropic nature causes it to be birefringent, meaning it splits light into two rays that travel at different velocities. This results in the appearance of colorful and distinct textures that are characteristic of the specific mesophase.

The utility of "this compound" as a building block for liquid crystal materials means that POM is a standard method for characterization. lookchem.comscirp.org When polymers containing this moiety are heated and cooled while being observed under a POM, the transitions between different phases can be visually identified.

Nematic (N) Phase: This phase is characterized by a "thread-like" or Schlieren texture, which arises from defects in the long-range orientational order of the molecules.

Smectic (S) Phase: Smectic phases, having positional order in one dimension (layers), typically show "fan-like" or "mosaic" textures. The specific texture can help differentiate between various smectic types (e.g., Smectic A, Smectic C). wur.nl

In studies of polymers with "this compound" side groups, POM is used in conjunction with DSC to confirm the transition temperatures. For example, as a sample is cooled from its isotropic (liquid) state, the appearance of birefringent droplets signifies the transition to a nematic or smectic phase at the precise temperature identified by the DSC peak. wur.nl This combined approach is critical for mapping the complete phase behavior of new materials derived from this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

The classical synthesis of 4-Hydroxy-4'-methoxybiphenyl often relies on cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions. ontosight.airsc.org While effective, these methods can involve harsh conditions, toxic solvents, and expensive metal catalysts. The future of synthesizing this and other biphenyl (B1667301) derivatives lies in the adoption of green chemistry principles to enhance sustainability.

Future research will likely focus on several key areas to create more environmentally friendly and efficient synthetic routes:

Eco-friendly Solvents and Catalysts: A significant push is towards replacing traditional solvents with greener alternatives. For instance, γ-valerolactone (GVL), a biomass-derived solvent, has been successfully used for Suzuki-Miyaura reactions. rsc.org The development of heterogeneous catalysts, particularly those derived from biomass waste, is another promising avenue. rsc.org These catalysts can be more easily recovered and reused, reducing waste and cost. researchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating. rsc.orgresearchgate.netpsu.edu The synergy of microwave irradiation with flow chemistry protocols could enable scalable and waste-minimized production of biphenyl compounds. rsc.org

Alternative Coupling Mechanisms: Research into alternative cross-coupling reactions, such as Hiyama and Negishi couplings, which utilize different organometallic reagents, may offer milder and more sustainable options. rsc.org Exploring non-transition metal-catalyzed reactions is another frontier that could circumvent the cost and toxicity associated with palladium and other heavy metals. researchgate.net

The goal is to develop a synthetic protocol that is not only high-yielding but also adheres to the principles of a circular economy, minimizing waste and environmental impact. rsc.org

Comprehensive Structure-Activity Relationship Studies for Biological Targets

While this compound itself has identified biological activities, its potential as a scaffold for developing new therapeutic agents is vast and warrants extensive investigation. ontosight.ai Future research should focus on comprehensive structure-activity relationship (SAR) studies to understand how modifications to its structure affect its interaction with various biological targets.

Key future directions for SAR studies include:

Exploring Diverse Biological Targets: Biphenyl derivatives have shown activity against a wide range of targets, including androgen receptors, DNA-dependent protein kinase (DNA-PK), and various enzymes. nih.govnih.govchemrxiv.org Systematic derivatization of the this compound core—by altering the position and nature of the hydroxyl and methoxy (B1213986) groups, and introducing other substituents on the phenyl rings—could lead to the discovery of potent and selective modulators of new targets.

In-depth Analysis of Functional Group Effects: The hydroxyl and methoxy groups are crucial for the compound's properties. For example, in some kinase inhibitors, a methoxy group's oxygen atom can act as a hydrogen bond acceptor, enhancing activity. acs.org Similarly, the position of a hydroxyl group is critical for the estrogenic activity of hydroxylated biphenyls. nih.gov Future SAR studies should systematically probe the influence of these and other functional groups on target binding and biological activity.

These studies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold, potentially leading to new treatments for a variety of diseases.

In-depth Investigations into Pharmacokinetic and Pharmacodynamic Profiles

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. For this compound, future research must delve deeply into its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Key areas for future investigation include:

Metabolic Pathways: It is known that 4-methoxybiphenyl (B1664174) can be metabolized to 4-hydroxybiphenyl, suggesting that the O-demethylation of this compound is a likely metabolic route. nih.gov Studies have also shown that hydroxylated biphenyls can undergo conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.govnih.govfao.org Future research should aim to fully characterize the metabolic fate of this compound, identifying all major metabolites and the enzymes responsible, such as cytochrome P450s. nih.govnih.gov

Tissue Distribution and Half-Life: The distribution and retention of hydroxylated biphenyls in the body can be structure-dependent, with some compounds showing specific retention in the blood. tandfonline.com Determining the tissue distribution, accumulation, and biological half-life of this compound and its metabolites is crucial for understanding its potential efficacy and toxicity. tandfonline.comacs.org

Relationship Between Exposure and Effect: In-depth PD studies are needed to correlate the concentration of the compound and its metabolites at the target site with the observed biological effects. This will help in establishing a clear understanding of its mechanism of action and in designing effective therapeutic regimens.

A comprehensive PK/PD profile will be essential for translating the promising in vitro activities of this compound derivatives into safe and effective clinical applications.

Exploration of Emerging Applications in Nanomaterials and Smart Devices

The unique physicochemical properties of biphenyl derivatives make them attractive candidates for applications in materials science, particularly in the burgeoning fields of nanomaterials and smart devices. ontosight.ai The rigid, conjugated structure of the biphenyl core can be exploited to create materials with tailored optical and electronic properties.

Future research in this area could explore:

Organic Electronics: Biphenyl derivatives are already used in organic light-emitting diodes (OLEDs) as host materials for phosphorescent emitters. researchgate.netacs.org The specific structure of this compound could be functionalized to create novel materials for blue phosphorescent OLEDs or other electronic components. researchgate.net Its derivatives could also be investigated for use in organic field-effect transistors (OFETs). unibas.ch

Anisotropic Nanomaterials and Liquid Crystals: Functionalized biphenyls have been shown to interact with nanoparticles to create anisotropic nanocomposite materials. researchgate.net The hydroxyl and methoxy groups of this compound offer handles for chemical modification to design molecules that can act as liquid crystals or as stabilizing ligands for nanoparticles. researchgate.netchemimpex.com

Organic Lasers and Photonic Devices: Certain biphenyl-containing organic crystals have demonstrated potential as organic laser media. researchgate.net The photophysical properties of this compound and its derivatives could be tuned to develop new materials for solid-state lasers and other photonic applications. researchgate.net

By systematically modifying its structure, researchers can potentially harness this compound as a building block for a new generation of smart materials and devices with advanced functionalities.

Integration of Computational Chemistry and Machine Learning in Biphenyl Research

The synergy between computational chemistry and machine learning is revolutionizing chemical research, from fundamental property prediction to drug discovery. acs.org For this compound, these in silico tools offer a powerful means to accelerate research and gain deeper insights.

Future research will increasingly rely on:

Predictive Modeling: Machine learning models can be trained to predict a wide range of properties for biphenyl derivatives, including their physicochemical characteristics, toxicity, and biological activities. worldscientific.comnih.govfruct.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can help to predict the half-lives and metabolic fate of these compounds, reducing the need for extensive experimental testing. worldscientific.comacs.org

Virtual Screening and Drug Design: Computational methods are invaluable for virtual screening of large compound libraries to identify new hits and for designing novel derivatives with improved properties. acs.orgacs.org Docking simulations and molecular dynamics can provide detailed insights into the binding of this compound derivatives to their biological targets, guiding the design of more potent and selective molecules. nih.govbohrium.com

Accelerating Synthesis and Discovery: AI and machine learning are being applied to predict reaction outcomes and optimize synthetic routes, which can significantly speed up the development of new biphenyl-based compounds. acs.org These tools can help chemists navigate the complex landscape of chemical reactions to find the most efficient and sustainable pathways. drughunter.com

The integration of these computational approaches will undoubtedly play a pivotal role in overcoming experimental challenges and unlocking the full potential of this compound and its derivatives in both medicine and materials science.

Q & A

Q. Critical Factors :

  • Temperature (80–110°C for oxidation steps) and pressure (0.1–0.5 MPa) significantly affect reaction efficiency .
  • Protecting groups (e.g., acetyl for hydroxyl) prevent undesired side reactions during coupling .

How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:
Discrepancies in structural characterization require multi-technique validation:

  • X-Ray Diffraction (XRD) : Provides definitive crystallographic data. For example, single-crystal XRD at 110 K (Cu-Kα radiation) confirms bond angles and torsion angles in biphenyl derivatives .
  • NMR Spectroscopy : Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., DFT calculations). Anomalies may indicate polymorphism or solvent effects .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.0855) to rule out impurities .

Case Study : In lichen metabolism studies, conflicting HPLC and fluorescence data for methoxybiphenyl metabolites were resolved by spiking with authentic standards .

What analytical techniques are most effective for purity assessment and quantification?

Methodological Answer:

  • HPLC with UV/Vis Detection : Use a C18 column (acetonitrile/water gradient) to separate this compound from byproducts. Retention time (~8.2 min) and UV absorbance (λ = 254 nm) are key markers .
  • Fluorescence Spectroscopy : Calibrate using phenylboronic acid (PBA) derivatization, as methoxybiphenyls exhibit strong emission at 390 nm (excitation: 310 nm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) to confirm absence of solvent residues .

Retrosynthesis Analysis

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Reactant of Route 1
4-Hydroxy-4'-methoxybiphenyl
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.